molecular formula C10H13ClN2O2 B8358883 N-(2-Hydroxy-1,1-dimethylethyl)-5-chloro-2-pyridinecarboxamide

N-(2-Hydroxy-1,1-dimethylethyl)-5-chloro-2-pyridinecarboxamide

Cat. No. B8358883
M. Wt: 228.67 g/mol
InChI Key: OFIDSHCMPPLSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936736B2

Procedure details

The title compound was prepared by the same method as that described in Example 26, using 5-chloro-2-pyridinecarboxylic acid obtained in Example 40-2) and 2-amino-2-methyl-1-propanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.[NH2:11][C:12]([CH3:16])([CH3:15])[CH2:13][OH:14]>>[OH:14][CH2:13][C:12]([NH:11][C:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1)=[O:10])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(C)(C)NC(=O)C1=NC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.